2-Ethyl-2-methyl-4-oxopentanal
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Overview
Description
2-Ethyl-2-methyl-4-oxopentanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a carbonyl group (C=O) attached to a carbon atom that is also bonded to an ethyl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-4-oxopentanal can be achieved through several methods. One common approach involves the oxidation of 2-Ethyl-2-methyl-4-hydroxypentanal using an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of the corresponding alcohol using metal catalysts such as platinum or palladium. The process is optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyl-4-oxopentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic addition reactions, forming products such as oximes and hydrazones when reacted with hydroxylamine or hydrazine, respectively.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Hydroxylamine, hydrazine
Major Products Formed
Oxidation: 2-Ethyl-2-methyl-4-oxopentanoic acid
Reduction: 2-Ethyl-2-methyl-4-hydroxypentanal
Nucleophilic Addition: Oximes, hydrazones
Scientific Research Applications
2-Ethyl-2-methyl-4-oxopentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyl-4-oxopentanal involves its reactivity with nucleophiles due to the presence of the carbonyl group. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various addition products. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxopentanal: Similar structure but lacks the ethyl group.
4-Methyl-2-oxopentanal: Similar structure but with different positioning of the methyl group.
2-Ethyl-4-oxopentanal: Similar structure but lacks the additional methyl group.
Uniqueness
2-Ethyl-2-methyl-4-oxopentanal is unique due to the presence of both an ethyl and a methyl group attached to the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
CAS No. |
90122-00-2 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-ethyl-2-methyl-4-oxopentanal |
InChI |
InChI=1S/C8H14O2/c1-4-8(3,6-9)5-7(2)10/h6H,4-5H2,1-3H3 |
InChI Key |
XZQIQTUPIPWIDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(=O)C)C=O |
Origin of Product |
United States |
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